molecular formula C12H16F3O3P B3006613 Diethyl 3-(trifluoromethyl)benzylphosphonate CAS No. 146780-08-7

Diethyl 3-(trifluoromethyl)benzylphosphonate

Cat. No.: B3006613
CAS No.: 146780-08-7
M. Wt: 296.226
InChI Key: JRANUXHJUGOHIM-UHFFFAOYSA-N
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Description

Diethyl 3-(trifluoromethyl)benzylphosphonate, also known as {[3-(Trifluoromethyl)phenyl]methyl}phosphonic acid diethyl ester, is an organophosphorus compound with the molecular formula C12H16F3O3P and a molecular weight of 296.22 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a benzylphosphonate moiety, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 3-(trifluoromethyl)benzylphosphonate typically involves the reaction of 3-(trifluoromethyl)benzyl chloride with diethyl phosphite in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under anhydrous conditions and inert atmosphere to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:

3-(Trifluoromethyl)benzyl chloride+Diethyl phosphiteBaseDiethyl 3-(trifluoromethyl)benzylphosphonate\text{3-(Trifluoromethyl)benzyl chloride} + \text{Diethyl phosphite} \xrightarrow{\text{Base}} \text{this compound} 3-(Trifluoromethyl)benzyl chloride+Diethyl phosphiteBase​Diethyl 3-(trifluoromethyl)benzylphosphonate

The reaction is typically conducted at elevated temperatures, ranging from 60°C to 100°C, to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant flow rates, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-(trifluoromethyl)benzylphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding phosphonic acid derivative.

    Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide or phosphine.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of phosphonic acid derivatives.

    Reduction: Formation of phosphine oxides or phosphines.

    Substitution: Formation of benzyl-substituted derivatives with various functional groups.

Scientific Research Applications

Diethyl 3-(trifluoromethyl)benzylphosphonate has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and as a probe for investigating biochemical pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of diethyl 3-(trifluoromethyl)benzylphosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The phosphonate group can mimic phosphate esters, enabling the compound to act as an enzyme inhibitor or substrate analog in biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 4-fluorobenzylphosphonate
  • Diethyl (bromodifluoromethyl)phosphonate
  • Diethyl (3-bromopropyl)phosphonate
  • Diethyl (methylthiomethyl)phosphonate

Uniqueness

Diethyl 3-(trifluoromethyl)benzylphosphonate is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in the design of bioactive molecules and specialty chemicals.

Properties

IUPAC Name

1-(diethoxyphosphorylmethyl)-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3O3P/c1-3-17-19(16,18-4-2)9-10-6-5-7-11(8-10)12(13,14)15/h5-8H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRANUXHJUGOHIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC(=CC=C1)C(F)(F)F)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3O3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 3-trifluoromethylbenzyl bromide (5.74 g, 24.0 mmol) and triethyl phosphite (4.98 g, 30 mmol) was heated at reflux under nitrogen for 3 hours. The excess triethyl phosphite was removed by distillation and the crude product obtained was distilled at 140°-145° C. at 4 mm to yield 6.44 g (90.7%) of analytically pure product as a clear liquid, D.C.I.M.S.[MH+, 297].
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5.74 g
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4.98 g
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Synthesis routes and methods III

Procedure details

3-Trifiuoromethylbenzylchloride (50 g, 257 mmol) and triethyl phosphite (53.4 g, 321 mmol) were combined,under N2, and heated to 160° C. for 18 hours. The reaction mixture was distillated at 105°-110° C. to give 69.5 g (91.3%) of analytically pure product as a colorless oil. 300 MHz 1H NMR (CDCl3): δ, 3.20 (d,2H, J=21.78 Hz, PCH2). MS: 297 (M+1).
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50 g
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53.4 g
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